molecular formula C18H11F2N3O B11075147 4-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline

4-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline

Cat. No.: B11075147
M. Wt: 323.3 g/mol
InChI Key: MYEXUEPHTYNUST-UHFFFAOYSA-N
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Description

4-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a quinoline core substituted with a 1,2,4-oxadiazole ring and a difluorophenyl group. Its unique structure imparts specific chemical and physical properties, making it a valuable subject of study in chemistry, biology, and materials science.

Preparation Methods

The synthesis of 4-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

4-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

4-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H11F2N3O

Molecular Weight

323.3 g/mol

IUPAC Name

5-(2,6-difluorophenyl)-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H11F2N3O/c1-10-9-12(11-5-2-3-8-15(11)21-10)17-22-18(24-23-17)16-13(19)6-4-7-14(16)20/h2-9H,1H3

InChI Key

MYEXUEPHTYNUST-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)C4=C(C=CC=C4F)F

Origin of Product

United States

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